molecular formula C15H16FN3O5 B13930108 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione

Cat. No.: B13930108
M. Wt: 337.30 g/mol
InChI Key: LIVKCUGFIAWZIO-YXCITZCRSA-N
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Description

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides and nucleotides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine base. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps :

    Hydrogenation: The starting material is subjected to hydrogenation using hydrogen gas (H₂) and triethylamine (Et₃N) in the presence of 10% palladium on carbon (Pd/C) catalyst in methanol and water for 18 hours at 2068.6 Torr.

    Pyridine Reaction: The intermediate product is then reacted with pyridine for 18 hours at ambient temperature.

    Cooling and Reaction: The reaction mixture is cooled to 0°C and reacted with pyridine for 16 hours.

    Heating with NaOH: The product is heated with 1 N aqueous sodium hydroxide (NaOH) in ethanol for 4 hours.

    Reaction with t-BuOK: The final step involves reacting the product with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) for 1 hour at ambient temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated oxolane ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral properties and its role in DNA/RNA synthesis.

    Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is unique due to its specific fluorinated oxolane ring and pyrimidine base, which confer distinct chemical and biological properties. Its ability to inhibit viral polymerases makes it a valuable compound in antiviral research.

Properties

Molecular Formula

C15H16FN3O5

Molecular Weight

337.30 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1

InChI Key

LIVKCUGFIAWZIO-YXCITZCRSA-N

Isomeric SMILES

C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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